

O-Desmethyl Mebeverine Acid CAS number and molecular weight

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Compound of Interest

Compound Name: *O-Desmethyl Mebeverine Acid*

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An In-Depth Technical Guide to **O-Desmethyl Mebeverine Acid**

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Introduction

O-Desmethyl Mebeverine Acid, also known by its systematic IUPAC name 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid, is a principal active metabolite of the musculotropic antispasmodic drug, Mebeverine.^{[1][2][3]} Mebeverine is clinically utilized for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms by acting directly on the smooth muscles of the gut.^[4] The parent drug, mebeverine, is an ester that undergoes rapid and extensive metabolism following oral administration, making it virtually undetectable in plasma.^{[5][6]} Consequently, the quantification of its metabolites, particularly **O-Desmethyl Mebeverine Acid** (often abbreviated as DMAC), is crucial for pharmacokinetic and bioequivalence studies.^[7] This guide provides a comprehensive overview of the fundamental properties, metabolic formation, and analytical quantification of **O-Desmethyl Mebeverine Acid** for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental identifiers and physical characteristics of **O-Desmethyl Mebeverine Acid** are summarized below. This data is essential for substance identification, analytical standard preparation, and experimental design.

Property	Value	Source(s)
CAS Number	586357-02-0	[2] [3]
Molecular Formula	C ₁₅ H ₂₃ NO ₃	[1] [2]
Molecular Weight	265.35 g/mol	[1] [8] [9] [10]
IUPAC Name	4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid	[2] [10] [11]
Synonyms	DMAC, O-Desmethylmebeverine acid	[1] [12] [9]
Solubility	Slightly soluble in DMSO and Methanol (with sonication)	[2]
Storage	Store as a solid at -20°C for long-term stability (≥ 4 years)	[2]

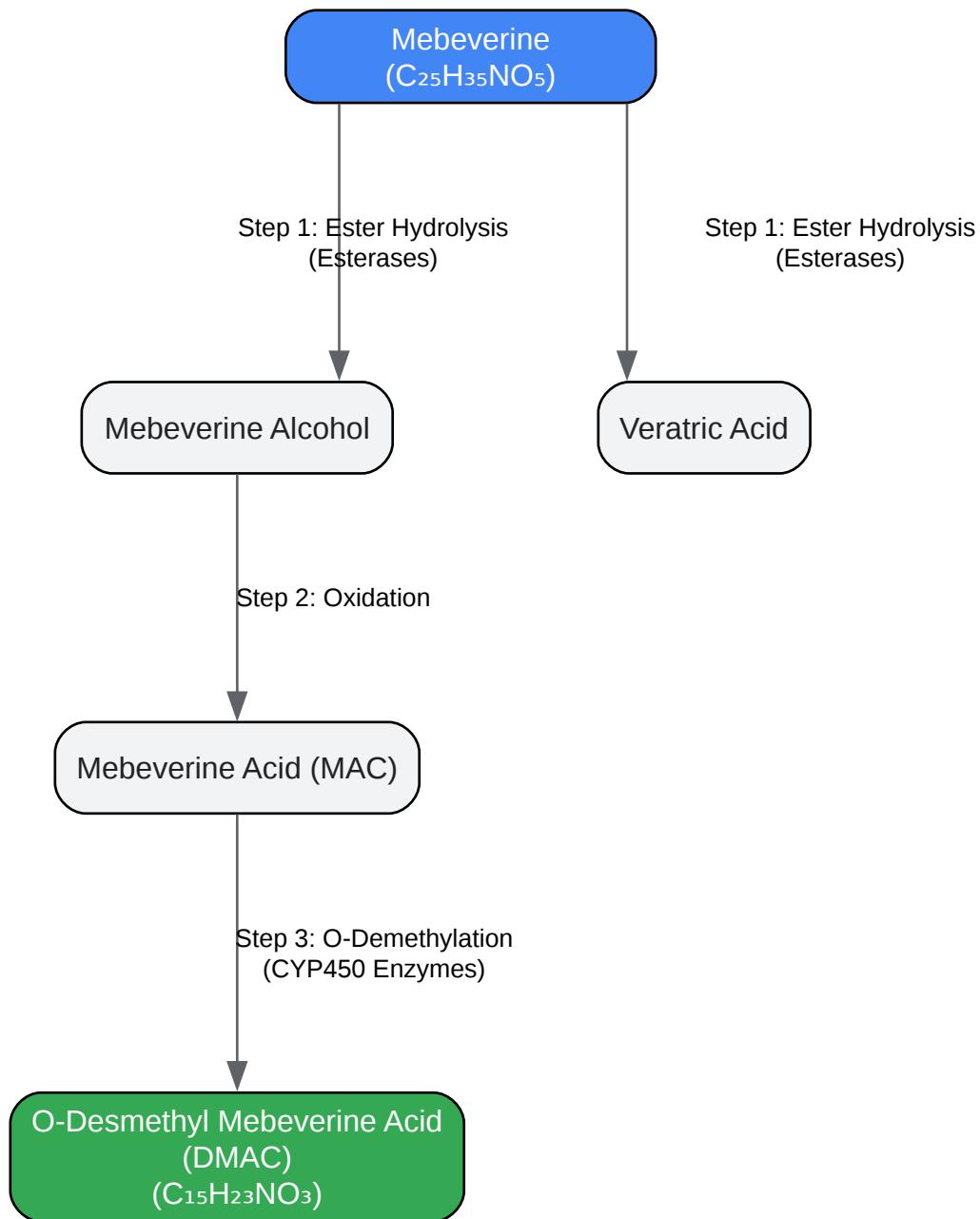
Metabolic Pathway and Formation

O-Desmethyl Mebeverine Acid is not administered directly but is formed in the body through a multi-step biotransformation of the parent drug, mebeverine. Understanding this pathway is critical for interpreting pharmacokinetic data.

- Ester Hydrolysis: The metabolic cascade begins with the rapid hydrolysis of mebeverine, an ester, by ubiquitous esterase enzymes. This initial cleavage yields two primary metabolites: Veratric Acid and Mebeverine Alcohol.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[13\]](#) This reaction is so efficient that mebeverine itself has a very short biological half-life.[\[6\]](#)[\[7\]](#)
- Oxidation: Following its formation, Mebeverine Alcohol undergoes further metabolism. It is oxidized to form the corresponding carboxylic acid, known as Mebeverine Acid (MAC).[\[10\]](#)[\[14\]](#)
- O-Demethylation: The final step in the formation of **O-Desmethyl Mebeverine Acid** is the O-demethylation of Mebeverine Acid.[\[10\]](#) This reaction, typically catalyzed by cytochrome P450 enzymes in the liver, removes a methyl group from the methoxy substituent on the aromatic

ring, resulting in the formation of **O-Desmethyl Mebeverine Acid** (DMAC), the main metabolite found in plasma.[12][10]

The metabolic conversion of mebeverine is illustrated in the diagram below.



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Caption: Metabolic pathway of Mebeverine to **O-Desmethyl Mebeverine Acid**.

Pharmacokinetic Profile

As the primary circulating metabolite, the pharmacokinetic parameters of **O-Desmethyl Mebeverine Acid** are used as a surrogate for assessing the bioavailability of mebeverine. After oral administration of a 135 mg mebeverine tablet, the steady-state elimination half-life of DMAC is approximately 2.45 hours.[12] The peak plasma concentration (Cmax) is reached at a Tmax of about 1 hour, with a Cmax value of 1670 ng/mL.[12] In another study, after a single oral dose, the Tmax was observed at 3.19 ± 1.48 hours with a Cmax of approximately 291.81 ± 125.92 ng/mL.[10] These data underscore the rapid absorption and metabolism of the parent compound into its active metabolites.

Analytical Methodology: Quantification in Human Plasma

The accurate quantification of **O-Desmethyl Mebeverine Acid**, along with other key metabolites like Mebeverine Alcohol (MAL) and Mebeverine Acid (MAC), is essential for clinical and research applications. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for this analysis.[15][16]

Experimental Protocol: HPLC-MS/MS Analysis

This protocol outlines a robust method for the simultaneous quantification of mebeverine metabolites in human plasma.[15][16]

1. Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of human plasma, add an internal standard solution (e.g., deuterated **O-Desmethyl Mebeverine Acid**, $^2\text{H}_5\text{-DMAC}$).[15]
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.

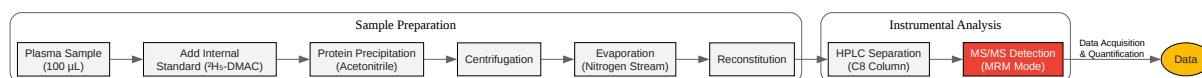
2. Chromatographic Separation (HPLC)

- Column: Acquity UPLC BEH C8, 1.7 μ m, 2.1 x 50 mm, or equivalent.[\[15\]](#)
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient Elution: Implement a gradient program to ensure separation of MAL, MAC, and DMAC. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions for column re-equilibration.
- Injection Volume: 5 μ L.

3. Detection (Tandem Mass Spectrometry)

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity and sensitivity.

The workflow for sample analysis is depicted below.



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Caption: Workflow for the quantification of **O-Desmethyl Mebeverine Acid** in plasma.

This validated method demonstrates high sensitivity, with linear ranges of 5-1000 ng/mL for DMAC, and excellent accuracy and precision, making it suitable for pharmacokinetic studies. [15][16]

Conclusion

O-Desmethyl Mebeverine Acid is a pharmacokinetically relevant and primary metabolite of mebeverine. Its chemical properties, particularly its CAS number (586357-02-0) and molecular weight (265.35 g/mol), are foundational for its use as a reference standard in analytical chemistry. A thorough understanding of its formation via the metabolic pathway of mebeverine is essential for the design and interpretation of drug metabolism and pharmacokinetic studies. The robust HPLC-MS/MS methodologies developed for its quantification enable precise and reliable measurement in biological matrices, supporting ongoing research and clinical development related to mebeverine and its therapeutic applications.

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